molecular formula C15H26O B14636262 7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol CAS No. 55050-41-4

7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol

Cat. No.: B14636262
CAS No.: 55050-41-4
M. Wt: 222.37 g/mol
InChI Key: NZTGVWAMFYJWFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol typically involves the use of starting materials such as isoprene units. One common synthetic route includes the following steps:

    Formation of the Carbon Skeleton: The initial step involves the formation of the carbon skeleton through a series of reactions, including aldol condensation and Michael addition.

    Introduction of Double Bonds: The double bonds are introduced through dehydrogenation reactions, often using catalysts such as palladium or platinum.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure and high-temperature conditions can enhance the efficiency of the reactions. Catalysts and solvents are carefully chosen to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds to single bonds, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Alkyl halides, ethers.

Scientific Research Applications

7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    β-Farnesene: Similar in structure but lacks the hydroxyl group.

    α-Farnesene: Another isomer with a different arrangement of double bonds.

    Nerolidol: Contains a similar carbon skeleton but with different functional groups.

Uniqueness

7,11-Dimethyl-3-methylidenedodeca-6,10-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55050-41-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

7,11-dimethyl-3-methylidenedodeca-6,10-dien-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,16H,4-6,8,10-12H2,1-3H3

InChI Key

NZTGVWAMFYJWFO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=C)CCO)C)C

Origin of Product

United States

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